N-[4-(1,3-benzoxazol-2-yl)phenyl]pentanamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]pentanamide is an organic compound that features a benzoxazole ring fused with a phenyl group and a pentanamide chain. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]pentanamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a carboxylic acid derivative under dehydrating conditions.
Coupling with Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group through a suitable coupling reaction, such as Suzuki or Heck coupling.
Attachment of Pentanamide Chain:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or nucleophiles, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]pentanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with a benzoxazole ring but without the phenyl and pentanamide groups.
Benzimidazole: An analog with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Benzothiazole: An analog with a sulfur atom replacing the oxygen in the benzoxazole ring.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]pentanamide is unique due to its specific combination of a benzoxazole ring, phenyl group, and pentanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]pentanamide |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-8-17(21)19-14-11-9-13(10-12-14)18-20-15-6-4-5-7-16(15)22-18/h4-7,9-12H,2-3,8H2,1H3,(H,19,21) |
InChI Key |
GQFMMNUMDUOSDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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